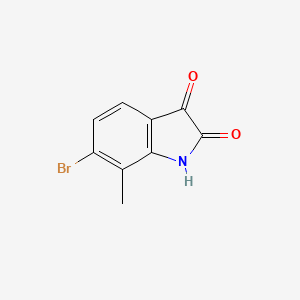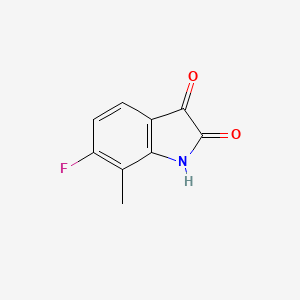
6-bromo-7-methyl-1H-indole-2,3-dione
Descripción general
Descripción
6-Bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylindole-2,3-dione, is a heterocyclic organic compound that is used in a variety of synthetic organic chemistry reactions. It is also used as a building block for the synthesis of various pharmaceuticals. This compound is a derivative of indole, an aromatic heterocycle found in many natural products, and is of interest to the scientific community due to its potential applications in the synthesis of drugs and other compounds of interest.
Aplicaciones Científicas De Investigación
Medicinal Applications
Indole-containing compounds, such as 6-bromo-7-methylisatin, have significant biological activity and are important elements of many natural and synthetic molecules . They are key structural components of some classes of FDA-approved drugs . For example, the indole scaffold is found in vinca alkaloids like vinblastine and vincristine, which are used for the treatment of various types of cancer .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives, including 6-bromo-7-methylisatin, have shown anticancer activity . They have been found to inhibit the growth of various types of cancer cells .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . For example, novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .
Antidiabetic Activity
Indole derivatives also possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
Propiedades
IUPAC Name |
6-bromo-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDSCDZYHHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459481 | |
| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methyl-1H-indole-2,3-dione | |
CAS RN |
129833-54-1 | |
| Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)


![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)





